5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

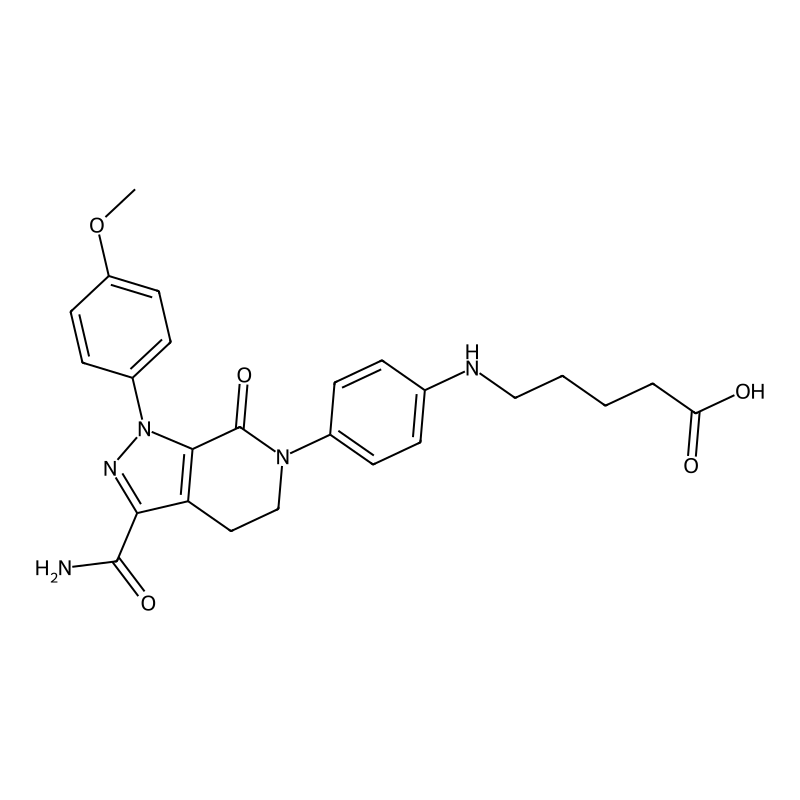

5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-c]pyridine core. This compound features multiple functional groups, including a carbamoyl group and a methoxyphenyl moiety, contributing to its potential biological activity. The molecular formula of this compound is C23H26N4O4, and it has a molecular weight of approximately 422.48 g/mol. Its structure suggests potential interactions with various biological targets, making it an interesting subject for pharmacological research.

This long chemical name refers to an impurity found in the drug Apixaban. Apixaban is a medication used to prevent blood clots .

Impurity in Apixaban

Apixaban Metabolite 5 is one of several impurities that can be present in Apixaban []. While Apixaban itself is the active ingredient responsible for the drug's function, the presence of impurities can potentially affect the medication's safety and efficacy.

The synthesis of 5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid involves several key reactions:

- Formation of the Pyrazolo[3,4-c]pyridine Core: This is typically achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

- Carbamoylation: The introduction of the carbamoyl group can be performed using isocyanates or carbamoyl chlorides.

- Amino Acid Coupling: The final step often involves coupling the amine with a pentanoic acid derivative to form the complete structure.

These reactions require careful control of conditions such as pH, temperature, and the presence of catalysts to ensure high yields and purity.

Preliminary studies indicate that compounds similar to 5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid exhibit various biological activities, including:

- Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties: The presence of the pyrazolo[3,4-c]pyridine scaffold is associated with antimicrobial effects against certain pathogens.

- Anti-inflammatory Effects: Compounds in this class may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

The synthesis of 5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid can be achieved through several methods:

- One-Pot Synthesis: Combining all reactants in a single reaction vessel can simplify the process and improve yield.

- Multi-Step Synthesis: Involves separate reactions for each functional group introduction followed by purification steps.

- Solid-phase Synthesis: This method allows for easier purification and handling of intermediates.

Each method has its advantages and trade-offs regarding yield, purity, and scalability.

The compound has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.

- Research Tool: It can be used in biochemical studies to explore mechanisms of action related to its pharmacological effects.

- Chemical Probes: Its unique structure makes it suitable for use as a chemical probe in studying specific biological pathways.

Interaction studies are crucial for understanding how 5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid interacts with biological targets. These studies may include:

- Binding Affinity Tests: Assessing how strongly the compound binds to specific receptors or enzymes.

- Cell Line Studies: Evaluating the compound's effects on various cancer or microbial cell lines to determine efficacy and toxicity profiles.

- Molecular Docking Studies: Computational modeling to predict how the compound interacts at the molecular level with target proteins.

Several compounds share structural similarities with 5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | 503615-07-4 | 0.97 |

| Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | 503614-91-3 | 0.98 |

| Ethyl 6-(4-amino phenyl)-1-(4-methoxyphenyl)-7-oxo -pyrazolo[3,4-c]pyridine | 503614 -56 -0 | 0.90 |

These compounds highlight the structural diversity within this chemical class while emphasizing the unique features of 5-((4-(3-Carbamoyl...) that may confer distinct biological properties or activities.